molecular formula C6H4N4O B8809101 Pyridine-2-carbonyl azide CAS No. 4013-71-2

Pyridine-2-carbonyl azide

Cat. No. B8809101
CAS RN: 4013-71-2
M. Wt: 148.12 g/mol
InChI Key: RUEMLKUMKKDJTF-UHFFFAOYSA-N
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Patent
US06608077B2

Procedure details

To a solution of picolinic acid (1.0 g, 8.12 mmol) in a mixture of acetone (10 mL) and water (3 mL) was added triethylamine (1.7 mL, 12.2 mmol). The mixture was cooled to 0° C. in a ice-bath. Ethylchloroformate (1.32 g, 12.2 mmol) was then added and the resulting mixture was stirred for 1.5 hours at 0° C. To the mixture was added sodium azide (0.844 g, 13.0 mmol), and the mixture was stirred for another 1.5 hours. The mixture was concentrated, the residue was diluted with dichloromethane and washed with water. The organic layer was dried over MgSO4 and concentrated to give desired product (817 mg, 68%). 1HNMR (CDCl3) (δ) 8.74 (d, 1H), 8.15 (d, 1H), 7.88 (m, 1H), 7.55 (m, 1H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
1.7 mL
Type
reactant
Reaction Step Two
Quantity
1.32 g
Type
reactant
Reaction Step Three
Quantity
0.844 g
Type
reactant
Reaction Step Four
Yield
68%

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[C:7]([OH:9])=O.C(N(CC)CC)C.C(OC(Cl)=O)C.[N-:23]=[N+:24]=[N-:25].[Na+]>CC(C)=O.O>[N:23]([C:7]([C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][N:1]=1)=[O:9])=[N+:24]=[N-:25] |f:3.4|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
N1=C(C=CC=C1)C(=O)O
Name
Quantity
10 mL
Type
solvent
Smiles
CC(=O)C
Name
Quantity
3 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
1.7 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
1.32 g
Type
reactant
Smiles
C(C)OC(=O)Cl
Step Four
Name
Quantity
0.844 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred for 1.5 hours at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred for another 1.5 hours
Duration
1.5 h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated
ADDITION
Type
ADDITION
Details
the residue was diluted with dichloromethane
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
N(=[N+]=[N-])C(=O)C1=NC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 817 mg
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 67.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.